REACTION_CXSMILES
|
[CH:1]1[CH2:8][CH2:7]CC[CH2:4][CH2:3][CH:2]=1.[C:9](=[O:12])(O)[O-:10].[Na+].Cl[CH2:15]Cl.C(N(CC)CC)C.[CH3:24][OH:25]>>[O:25]=[CH:24][CH2:7][CH2:8][CH2:1][CH2:2][CH2:3][CH2:4][C:9]([O:10][CH3:15])=[O:12] |f:1.2|
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Name
|
|
Quantity
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48 g
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Type
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reactant
|
Smiles
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C1=CCCCCCC1
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
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reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
304 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
48 g
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Type
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reactant
|
Smiles
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CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The reaction mixture was washed with sodium thiosulphate solution (10%, 200 ml), 2 N HCl (150 ml), NaOH (5%, 150 ml) and NaCl solution (saturated, 200 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
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DISTILLATION
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Details
|
the solvent was distilled off
|
Type
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DISTILLATION
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Details
|
After distillation
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Name
|
|
Type
|
product
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Smiles
|
O=CCCCCCCC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |